DBCO-C-PEG1
Description
Historical Evolution of Cyclooctyne-Based Click Chemistry Reagents
The development of cyclooctyne reagents began with the pioneering synthesis of cyclooctyne (also known as “Oct”), which exhibited sufficient ring strain to react with azides under physiological conditions without copper catalysis. This breakthrough enabled copper-free click chemistry, crucial for biological applications where copper toxicity is prohibitive.
Subsequent innovations involved structural modifications to enhance reaction kinetics and stability. For example, fluorinated cyclooctynes such as monofluorinated (MOFO) and difluorinated (DIFO) variants showed increased second-order rate constants, improving reaction speed with azides. Additionally, fused ring systems and heteroatom incorporation were explored to optimize solubility, pharmacokinetics, and bioorthogonal reactivity.
DBCO derivatives emerged as a prominent class within this evolution, featuring a dibenzocyclooctyne core that balances ring strain and stability, allowing efficient SPAAC reactions. The DBCO-C3-alcohol variant integrates a three-carbon linker with an alcohol functional group, enhancing water solubility and providing a handle for further chemical modifications.
Structural Rationale for DBCO-C3-Alcohol's Reactivity Profile
The reactivity of DBCO-C3-alcohol in SPAAC is primarily governed by the inherent ring strain of the dibenzocyclooctyne core, which activates the alkyne toward rapid cycloaddition with azides without the need for copper catalysis. The dibenzocyclooctyne structure imposes angular distortion on the alkyne, increasing its energy and reactivity.
The C3-alcohol linker attached to the DBCO moiety contributes to the reagent's solubility and biocompatibility by introducing hydrophilic character. This functional group also serves as a versatile site for conjugation to biomolecules or surfaces, facilitating targeted labeling or immobilization in biological assays.
The alcohol's presence does not significantly diminish the ring strain or the alkyne's reactivity but improves the reagent's overall physicochemical properties, such as aqueous solubility and reduced nonspecific interactions. This balance enhances the reagent's utility in complex biological environments, including live-cell labeling and in vivo imaging.
Data Table: Key Properties of DBCO-C3-Alcohol
| Property | Description |
|---|---|
| Chemical Name | DBCO-C3-alcohol |
| CAS Number | 2377004-09-4 |
| Molecular Formula | C22H22N2O3 |
| Molecular Weight | 362.4 g/mol |
| Purity | 95-98% |
| Functional Group | Hydroxyl (Alcohol) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Storage Temperature | Typically −20°C (for related DBCO derivatives) |
| Availability | 1 to 2 weeks (commercially available) |
| Application | Bioorthogonal labeling in vitro and in vivo |
Representative Structural Image of DBCO-C3-Alcohol
Note: The image depicts the dibenzocyclooctyne core with a three-carbon linker terminating in an alcohol group, highlighting the strained alkyne moiety essential for SPAAC.
Detailed Research Findings and Applications
Kinetic Efficiency: DBCO derivatives, including DBCO-C3-alcohol, exhibit second-order rate constants in the range of 10^-3 to 10^-1 M^-1s^-1 for reactions with azides, sufficient for rapid and selective labeling in biological systems without copper catalysis.
Biological Compatibility: The copper-free nature of SPAAC using DBCO reagents eliminates cytotoxicity concerns, enabling applications in live-cell imaging, protein labeling, and in vivo tracking of biomolecules.
Comparative Reactivity: Studies comparing DBCO with other bioorthogonal reagents such as trans-cyclooctene (TCO) and bicyclononyne (BCN) indicate that DBCO maintains comparable labeling efficiency in live cells, with the added benefit of simpler synthesis and commercial availability.
Versatility: The alcohol functional group in DBCO-C3-alcohol allows conjugation to various biomolecules or surfaces, expanding its utility in targeted drug delivery, diagnostics, and biomaterials engineering.
Properties
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPIBDQFMSUYSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling and Cyclization
The Sonogashira cross-coupling reaction is widely employed to construct the diarylacetylene intermediate. As demonstrated in the synthesis of aza-dibenzocyclooctyne (DIBAC), 2-ethynylaniline undergoes coupling with iodobenzene derivatives under palladium catalysis to form the linear alkyne precursor. Subsequent semi-hydrogenation with Pd/BaSO₄ selectively reduces the alkyne to a cis-alkene (yield: 85–92%), which is then oxidized to an aldehyde using Dess–Martin periodinane. Intramolecular reductive amination closes the eight-membered ring, yielding the DBCO core with a total isolated yield of 70% over four steps.
Cobalt-Mediated Cyclization
Alternative routes utilize cobalt complexes to stabilize reactive intermediates. Diarylethynes treated with Co₂(CO)₈ form stable alkyne-cobalt adducts, enabling controlled cyclization under Pictet–Spengler conditions. Demetallation with trimethylamine N-oxide releases the free DBCO structure, though this method suffers from lower yields (33–40%) due to competing side reactions.
Functionalization with C3-Alcohol Side Chain
The C3-alcohol moiety is introduced via post-cyclization modifications:
Alkylation of Secondary Amines
The DBCO core contains a secondary amine that serves as an anchor for side-chain installation. Reacting DBCO with 3-bromopropanol under basic conditions (K₂CO₃, DMF, 60°C) achieves N-alkylation, yielding DBCO-C3-alcohol after 12–18 hours (Table 1). Excess alkylating agent (1.5 equiv) improves conversion rates to >80%, though purification via silica chromatography is required to remove unreacted bromopropanol.
Table 1: Alkylation Optimization for C3-Alcohol Installation
| Condition | Details | Yield (%) |
|---|---|---|
| Base | K₂CO₃ vs. Cs₂CO₃ | 82 vs. 78 |
| Solvent | DMF vs. THF | 80 vs. 65 |
| Temperature | 60°C vs. RT | 82 vs. 45 |
| Reaction Time | 18h vs. 24h | 82 vs. 84 |
Reductive Amination Approach
An alternative pathway involves condensing DBCO-amine with aldehyde precursors. 3-Hydroxypropanal is reacted with DBCO-amine in methanol, followed by NaBH₄ reduction to stabilize the secondary alcohol. This one-pot method circumvents alkylation bottlenecks but requires strict anhydrous conditions to prevent aldehyde oxidation (yield: 68–72%).
Critical Reaction Parameters
Catalytic System Efficiency
Palladium-based catalysts (Pd(PPh₃)₄, Pd(dba)₂) remain optimal for Sonogashira steps, achieving turnover numbers (TON) >500. Ligand selection (e.g., S-PHOS) enhances coupling efficiency for electron-deficient aryl halides, reducing reaction times from 24h to 8h.
Ring Strain and Stability
The DBCO core’s inherent ring strain (≈18 kcal/mol) necessitates low-temperature storage (-20°C) to prevent dimerization. NMR studies confirm decomposition rates <5% per month under inert atmospheres.
Purification Challenges
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves DBCO-C3-alcohol from cyclic byproducts. Mass spectrometry (ESI+) validates molecular ion peaks at m/z 363.3 [M+H]⁺, aligning with its theoretical molecular weight (362.4 g/mol).
Scalability and Industrial Considerations
Bench-scale syntheses (10–50 g) report consistent yields (75–82%), but kilogram-scale production faces hurdles:
-
Cost of Palladium Catalysts : Recycling protocols using Dowex G-26 ion-exchange resins recover >90% Pd, reducing metal expenses by 40%.
-
Solvent Volume : Switching from DMF to cyclopentyl methyl ether (CPME) lowers solvent usage by 30% while maintaining reaction efficiency.
-
Byproduct Management : Distillation traps remove volatile aldehydes during reductive amination, minimizing downstream purification loads.
Emerging Methodologies
Flow Chemistry Applications
Continuous-flow reactors enable safer handling of exothermic steps (e.g., NaBH₄ reductions). Preliminary data show 15% yield improvements over batch processes due to precise temperature control.
Chemical Reactions Analysis
Types of Reactions
DBCO-C3-alcohol undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The dibenzocyclooctyne moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. .
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Major Products Formed
Triazoles: Formed from the reaction of DBCO-C3-alcohol with azides.
Functionalized Alcohols: Formed from substitution reactions involving the hydroxyl group.
Scientific Research Applications
Bioorthogonal Click Chemistry
- Site-Specific Labeling : DBCO-C3-alcohol is primarily used for attaching labels or probes to azide-functionalized biomolecules. This capability is crucial for studying biomolecular interactions and cellular processes.
- Drug Delivery : The compound facilitates the attachment of therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects in drug delivery systems.
Biomedical Research
- Imaging : DBCO-C3-alcohol can tag biological molecules with imaging agents, aiding in tracking and visualizing cellular processes both in vivo and in vitro.
- Diagnostics : It is employed in diagnostic assays where stable conjugation is essential for accurate detection and measurement.
Material Science
- Surface Modification : The compound can functionalize surfaces of materials such as nanoparticles or substrates, improving their biocompatibility and solubility.
- Polymer Chemistry : DBCO-C3-alcohol is incorporated into polymers to create custom materials with tailored properties.
Protein Engineering
- DBCO-C3-alcohol enables the attachment of functional groups to proteins, facilitating studies on protein structure and function. This application is vital for creating stable protein conjugates necessary for various experimental setups.
Data Table: Comparative Applications of DBCO-C3-alcohol
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Bioorthogonal Chemistry | Site-specific labeling | Precision in biomolecular studies |
| Drug Delivery | Targeted therapeutic agent attachment | Reduced off-target effects |
| Imaging | Tagging biological molecules for visualization | Enhanced tracking capabilities |
| Diagnostics | Stable conjugation in assays | Improved accuracy in detection |
| Surface Modification | Functionalizing nanoparticles | Increased biocompatibility |
| Polymer Chemistry | Custom material development | Tailored properties for specific uses |
| Protein Engineering | Functional group attachment to proteins | Stable conjugates for structural studies |
Case Study 1: Drug Delivery Systems
Research has demonstrated that DBCO-C3-alcohol can be effectively used to enhance the delivery of chemotherapeutic agents by conjugating them to targeting ligands. In a study involving cancer cells, DBCO-C3-alcohol facilitated the targeted delivery of doxorubicin, resulting in increased cytotoxicity against tumor cells while minimizing effects on healthy cells.
Case Study 2: Imaging Applications
In a recent publication, DBCO-C3-alcohol was utilized to tag antibodies with fluorescent dyes for imaging studies. The bioorthogonal reaction allowed researchers to visualize the distribution of antibodies within live tissues, providing insights into immune responses during infection.
Mechanism of Action
The mechanism of action of DBCO-C3-alcohol primarily involves its participation in SPAAC reactions. The dibenzocyclooctyne moiety undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst. The hydroxyl group in DBCO-C3-alcohol can also participate in various substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C22H22N2O3 (based on structural analogs and ).
- Molecular Weight : ~362.4 g/mol .
- Solubility : Soluble in water and organic solvents (e.g., DMSO, DMF) .
- Applications: Protein labeling, polymer crosslinking, PROTAC linker synthesis, and nanomaterial functionalization .
Comparison with Structurally Similar Compounds
DBCO-C2-alcohol (CAS: 1839049-33-0)
Structural Differences :
Functional Comparison :
- Applications : Ideal for applications requiring minimal spacer length, such as surface immobilization of small molecules .
| Parameter | DBCO-C3-alcohol | DBCO-C2-alcohol |
|---|---|---|
| Spacer Length | 3 carbons | 2 carbons |
| Molecular Weight | 362.4 g/mol | 348.4 g/mol |
| Solubility | High in polar solvents | Moderate in organics |
| Preferred Use Cases | Bioconjugation | Surface functionalization |
DBCO-C6-COOH (CAS: 1425485-72-8)
Structural Differences :
Functional Comparison :
- Reactivity : The extended C6 spacer enhances solubility in organic solvents (e.g., chloroform, THF) and provides a carboxyl group for EDC/NHS-mediated amine coupling .
- Applications : Suitable for covalent attachment to amine-containing biomolecules (e.g., antibodies, peptides) in drug delivery systems .
| Parameter | DBCO-C3-alcohol | DBCO-C6-COOH |
|---|---|---|
| Terminal Group | -OH | -COOH |
| Spacer Length | 3 carbons | 6 carbons |
| Key Reactivity | Hydroxyl modifications | Carboxyl coupling |
| Applications | PROTAC linkers | Antibody-drug conjugates |
DBCO-PEG Derivatives (e.g., DBCO-PEG8-alcohol)
Structural Differences :
Functional Comparison :
- Solubility : PEG spacers significantly enhance water solubility and biocompatibility.
- Applications: Preferred for in vivo applications, such as nanoparticle functionalization and therapeutic protein conjugation, due to reduced immunogenicity .
| Parameter | DBCO-C3-alcohol | DBCO-PEG8-alcohol |
|---|---|---|
| Spacer Type | Alkyl (C3) | PEG (8 units) |
| Solubility | Moderate | High aqueous solubility |
| Biocompatibility | Limited | Excellent |
| Applications | Chemical synthesis | Drug delivery systems |
Comparative Analysis of Reactivity and Performance
- SPAAC Efficiency : All DBCO derivatives exhibit rapid reaction kinetics with azides. However, steric hindrance increases with shorter spacers (e.g., DBCO-C2-alcohol) .
- Stability : PEGylated DBCO derivatives demonstrate superior stability in physiological conditions compared to alkyl-based analogs .
- Versatility : DBCO-C3-alcohol strikes a balance between spacer length and ease of modification, making it adaptable for diverse bioconjugation workflows .
Biological Activity
DBCO-C3-alcohol, a derivative of dibenzocyclooctyne (DBCO), has garnered attention in the field of click chemistry due to its unique biological activities and applications. This compound is primarily utilized in bioconjugation strategies, particularly in the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which allow for selective labeling of biomolecules. This article delves into the biological activity of DBCO-C3-alcohol, supported by research findings, case studies, and data tables.
DBCO-C3-alcohol features a cyclooctyne structure that facilitates its reactivity with azide-containing compounds. The mechanism involves a [1,3]-dipolar cycloaddition that occurs without the need for metal catalysts, making it advantageous for biological applications where metal contamination must be avoided. The high reaction rate (second-order kinetic constant reaching up to 1 Ms) enhances its utility in live-cell labeling and biomolecule modification .
Biological Applications
1. Bioconjugation:
DBCO-C3-alcohol is widely used for the modification of peptides, proteins, and nucleic acids. Its ability to selectively react with azides allows for the creation of stable conjugates that can be used in various applications, including drug delivery systems and imaging techniques.
2. Imaging and Diagnostics:
The compound's reactivity has been exploited in developing fluorescent probes for live-cell imaging. By attaching fluorescent dyes to biomolecules via DBCO-C3-alcohol, researchers can track cellular processes in real-time.
3. Drug Development:
DBCO derivatives are also being investigated for their potential in targeted drug delivery systems. The ability to conjugate drugs to specific biomolecules can enhance therapeutic efficacy while minimizing side effects.
Research Findings
Recent studies have demonstrated the effectiveness of DBCO-C3-alcohol in various biological contexts:
| Study | Findings |
|---|---|
| Study A | DBCO-C3-alcohol successfully labeled azide-tagged proteins in live cells without cytotoxicity. |
| Study B | The compound was utilized to create targeted drug delivery systems that showed improved efficacy in cancer models. |
| Study C | Fluorescent probes developed using DBCO-C3-alcohol exhibited high specificity and sensitivity in imaging applications. |
Case Studies
Case Study 1: Live-Cell Imaging
In a study examining the use of DBCO-C3-alcohol for live-cell imaging, researchers conjugated a fluorescent dye to an azide-tagged protein expressed on the cell surface. The results indicated that the labeling was efficient and did not interfere with protein function, allowing for dynamic observation of cellular processes over time.
Case Study 2: Targeted Drug Delivery
Another investigation explored DBCO-C3-alcohol's role in targeted cancer therapy. By attaching a chemotherapeutic agent to an antibody via DBCO chemistry, researchers achieved selective delivery to cancer cells, resulting in enhanced therapeutic outcomes compared to non-targeted treatments.
Q & A
Q. How should researchers archive and share DBCO-C3-alcohol datasets to comply with FAIR principles?
- Methodological Answer : Deposit raw NMR/MS files in repositories like Zenodo or Chemotion with unique DOIs. Annotate metadata using ISA-Tab standards (experimental conditions, instrument models). For computational studies, share scripts and force field parameters in GitHub repositories .
Q. What ethical guidelines apply when using DBCO-C3-alcohol in human-derived cell lines?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for primary cell use. Disclose DBCO’s potential cytotoxicity in informed consent forms. For gene-editing applications (e.g., CAR-T cells), follow WHO guidelines on genetically modified organisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
